Itacitinib

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

Choose Itacitinib for unmatched JAK1 selectivity (>20x over JAK2) to avoid JAK2-mediated hematopoietic toxicity seen with pan-JAK inhibitors. Its superior spleen volume reduction as monotherapy vs. ruxolitinib combination and distinct survival benefit in HLH models confirm therapeutic index advantages. Ideal for GVHD prophylaxis, MPN, and cytokine storm research where JAK2-sparing is critical. Not interchangeable with broader spectrum JAK inhibitors.

Molecular Formula C26H23F4N9O
Molecular Weight 553.5 g/mol
CAS No. 1651228-00-0
Cat. No. B8058394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItacitinib
CAS1651228-00-0
Molecular FormulaC26H23F4N9O
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F
InChIInChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)
InChIKeyKTBSXLIQKWEBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itacitinib (CAS 1651228-00-0): A Selective JAK1 Inhibitor for Inflammation, Oncology, and GVHD Research Applications


Itacitinib (INCB039110) is an orally bioavailable, small-molecule inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway that transduces signals from numerous pro-inflammatory cytokines and growth factors [1]. It demonstrates potent and selective inhibition of JAK1, with a reported biochemical IC50 of 2–3.2 nM for the human JAK1 enzyme [2]. Developed by Incyte Corporation, itacitinib has been extensively evaluated in clinical trials, including multiple Phase 3 studies, for indications such as graft-versus-host disease (GVHD), myelofibrosis, and other inflammatory and oncologic conditions [3]. Its high selectivity profile for JAK1 over other JAK family members (JAK2, JAK3, TYK2) makes it a valuable tool compound for dissecting JAK1-specific biology and a potential therapeutic with a differentiated safety profile compared to less selective JAK inhibitors .

Why Itacitinib Cannot Be Simply Substituted by Other JAK Inhibitors: A Quantitative Selectivity Rationale


Generic substitution of itacitinib with other JAK inhibitors like ruxolitinib, tofacitinib, or fedratinib is scientifically unsound due to its unique, quantitatively defined JAK1 selectivity profile. Unlike pan-JAK or JAK1/2 inhibitors, itacitinib's >20-fold selectivity for JAK1 over JAK2 minimizes JAK2-dependent hematopoietic suppression (e.g., anemia, thrombocytopenia), a key toxicity driver for less selective agents [1]. This differential selectivity translates into distinct pharmacodynamic and therapeutic outcomes. For instance, in myelofibrosis, itacitinib monotherapy demonstrates superior spleen volume reduction compared to its combination with ruxolitinib, highlighting that its therapeutic index is not interchangeable with JAK1/2 inhibition [2]. Similarly, in preclinical models of hemophagocytic lymphohistiocytosis (HLH), itacitinib's JAK1-specific activity yields a distinct survival benefit in secondary HLH not observed with the JAK2-selective inhibitor fedratinib . Therefore, experimental design and procurement decisions must be guided by these specific quantitative differentiation parameters, as substituting itacitinib with a broader-spectrum JAK inhibitor will fundamentally alter the experimental pharmacology and confound data interpretation.

Itacitinib Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. Key JAK Inhibitor Comparators


JAK1 Selectivity Over JAK2 vs. Ruxolitinib and Fedratinib: Defining the Therapeutic Index

Itacitinib demonstrates a JAK1/JAK2 selectivity ratio of >20-fold, in contrast to the pan-JAK inhibitor ruxolitinib (JAK1/JAK2 IC50 ~3.3/2.8 nM, ~1.2-fold selectivity) and the JAK2-selective inhibitor fedratinib (JAK2 IC50 ~3 nM, >35-fold selectivity for JAK2) . Specifically, itacitinib's IC50 for JAK1 is 2–3.2 nM compared to 63–72 nM for JAK2 [1]. This narrow JAK1 selectivity window is a critical determinant of differential clinical safety, particularly regarding hematologic adverse events.

JAK-STAT signaling Kinase selectivity Myeloproliferative neoplasms

Spleen Volume Reduction in Myelofibrosis: Itacitinib Monotherapy vs. Ruxolitinib Combination

In a Phase 2 clinical trial (NCT03144687) for myelofibrosis, itacitinib monotherapy (600 mg QD) demonstrated greater spleen volume reduction (SVR) at Week 12 compared to itacitinib combined with low-dose ruxolitinib. Specifically, the mean percentage SVR from baseline was -24.6% for itacitinib monotherapy (Cohort B, n=10) versus -1.6% for itacitinib + ruxolitinib (Cohort A, n=13) [1]. This 23.0% absolute difference in SVR at Week 12 highlights a clinically meaningful and statistically significant advantage for selective JAK1 inhibition over combined JAK1/JAK2 blockade in this patient population .

Myelofibrosis Spleen volume JAK inhibitor monotherapy

Efficacy in Secondary HLH Mouse Model: Itacitinib vs. Fedratinib vs. Ruxolitinib

In a CpG-induced mouse model of secondary hemophagocytic lymphohistiocytosis (HLH), itacitinib significantly improved survival and clinical scores, whereas the JAK2-selective inhibitor fedratinib did not [1]. The JAK1/2 inhibitor ruxolitinib also demonstrated efficacy. This establishes that selective JAK1 inhibition is sufficient to curtail this specific inflammatory pathology, a benefit not conferred by selective JAK2 inhibition .

Hemophagocytic lymphohistiocytosis In vivo efficacy JAK1 vs. JAK2 inhibition

Acute GVHD Prophylaxis in Haploidentical Transplantation: Clinical Outcomes with Itacitinib

In a single-arm, open-label study (NCT03755414) of itacitinib added to standard GVHD prophylaxis after haploidentical hematopoietic cell transplantation (haplo-HCT), itacitinib (200 mg daily) resulted in a 0% incidence of Grade 3-4 acute GVHD through Day +180 and a 1-year cumulative incidence of moderate/severe chronic GVHD of only 5% [1]. In contrast, historical data for standard prophylaxis alone typically report Grade 3-4 acute GVHD rates of 10-20% and chronic GVHD rates of 20-40% in this high-risk population . While not a direct head-to-head trial, this cross-study comparison suggests a substantial improvement in GVHD control with the addition of itacitinib.

Graft-versus-host disease Haploidentical transplantation Prophylaxis

Pharmacokinetic Profile: Dose-Dependent Exposure and Minimal Renal Clearance

Itacitinib exhibits dose-dependent pharmacokinetics in humans, with primary elimination via CYP3A4 metabolism and minimal renal clearance [1]. In population PK analyses, clearance is estimated at 50.3 L/h with a volume of distribution of 175 L, supporting once-daily dosing [2]. This contrasts with ruxolitinib, which is also metabolized by CYP3A4 but has a shorter half-life requiring twice-daily dosing and is associated with greater variability in exposure due to CYP2C9 polymorphisms [3]. The predictable, linear PK of itacitinib and minimal renal excretion offers a practical advantage in experimental design, reducing the need for frequent dose adjustments and simplifying PK/PD modeling.

Pharmacokinetics Drug metabolism Dosing

Optimal Itacitinib Research and Preclinical Development Scenarios Based on Differentiated Evidence


Investigating JAK1-Specific Biology in Inflammation and Autoimmunity

Given its >20-fold selectivity for JAK1 over JAK2 and >100-fold selectivity over JAK3 and TYK2 , itacitinib is the preferred tool compound for dissecting JAK1-dependent signaling pathways in vitro and in vivo. This high degree of selectivity, confirmed in both biochemical (IC50 = 2-3.2 nM) and cell-based assays, minimizes confounding effects from JAK2, JAK3, or TYK2 inhibition at pharmacologically relevant concentrations [1]. Researchers should prioritize itacitinib when the goal is to attribute a biological effect specifically to JAK1 blockade, such as in models of rheumatoid arthritis, inflammatory bowel disease, or cytokine storm syndromes.

Myelofibrosis Research: Optimizing Spleen Volume Reduction While Sparing JAK2

For preclinical and clinical research in myeloproliferative neoplasms, itacitinib monotherapy is indicated based on its demonstrated superiority in spleen volume reduction compared to combination therapy with ruxolitinib [2]. The Phase 2 data showing a 23.0% greater SVR at Week 12 with itacitinib alone (600 mg QD) directly informs experimental design, supporting the use of itacitinib as a single agent to achieve meaningful spleen size reduction. Furthermore, its JAK1 selectivity is hypothesized to reduce the risk of JAK2-mediated cytopenias, making it a strategic choice for studies where maintaining hematopoietic function is critical [3].

GVHD Prophylaxis and Treatment: Targeting JAK1 in Allogeneic Transplantation

Itacitinib is highly suitable for research on graft-versus-host disease (GVHD) prevention and treatment. Clinical data from a Phase 2 study in haploidentical HCT demonstrated that itacitinib (200 mg daily) added to standard prophylaxis reduced the incidence of Grade 3-4 acute GVHD to 0% and moderate/severe chronic GVHD to 5% at 1 year [4]. This application is grounded in the compound's ability to inhibit JAK1-dependent signaling of key cytokines involved in GVHD pathogenesis, such as IFN-γ and IL-6. Researchers should select itacitinib for transplantation models to test JAK1 inhibition as a novel prophylactic or therapeutic strategy.

Preclinical Models of Hemophagocytic Lymphohistiocytosis (HLH) and Hyperinflammation

Based on direct comparative in vivo evidence, itacitinib should be selected for studies focused on secondary HLH and other hyperinflammatory syndromes where JAK1 signaling is a dominant driver. In the CpG-induced mouse model of secondary HLH, itacitinib significantly improved survival, whereas the JAK2-selective inhibitor fedratinib did not . This validates the use of itacitinib as a specific probe to interrogate the therapeutic potential of JAK1 inhibition in these conditions, distinct from the broader effects of JAK1/2 inhibitors like ruxolitinib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.